
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features an indene moiety attached to a dioxaborolane ring
作用机制
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound’s mode of action is primarily through its role as a boron reagent in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound’s boronic ester group plays a crucial role in this process, acting as a stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide using a palladium catalyst . The result is a new carbon-carbon bond, which is a fundamental process in organic synthesis and drug design .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally considered to have good bioavailability . They are also known to be susceptible to hydrolysis, especially in the presence of 1,2- and 1,3-diols .
Result of Action
The primary result of the action of 1H-Indene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in drug design and other areas of organic chemistry .
Action Environment
The efficacy and stability of 1H-Indene-2-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound’s susceptibility to hydrolysis can be affected by the presence of diols in the environment . Additionally, the success of the Suzuki–Miyaura coupling reaction can depend on the presence of a suitable palladium catalyst and a suitable halide or pseudohalide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromoindene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also helps in scaling up the production process.
化学反应分析
Types of Reactions
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions including oxidation and substitution.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: This reaction typically involves a palladium catalyst, a base such as potassium carbonate or sodium hydroxide, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Oxidation: Oxidation of the boronate ester can be achieved using hydrogen peroxide or other oxidizing agents under mild conditions.
Substitution: Substitution reactions can occur at the indene moiety, often facilitated by electrophilic reagents.
Major Products
Suzuki-Miyaura Reaction: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation: The oxidation of the boronate ester yields the corresponding alcohol or phenol.
Substitution: Substitution reactions yield various functionalized indene derivatives.
科学研究应用
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Material Science: The compound is used in the development of new materials, including polymers and electronic materials.
Medicinal Chemistry: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Catalysis: The compound is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura reactions.
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Compared to phenylboronic acid, it offers enhanced stability and reactivity due to the presence of the indene moiety.
Pinacolborane: Used in hydroboration reactions, but lacks the stability and versatility of this compound.
Uniqueness
The uniqueness of this compound lies in its stability and reactivity, making it a valuable reagent in organic synthesis. The presence of the indene moiety enhances its stability, while the boronate ester functionality allows for versatile reactivity in various chemical transformations.
属性
IUPAC Name |
2-(1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2/c1-14(2)15(3,4)18-16(17-14)13-9-11-7-5-6-8-12(11)10-13/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNFPJNICWOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


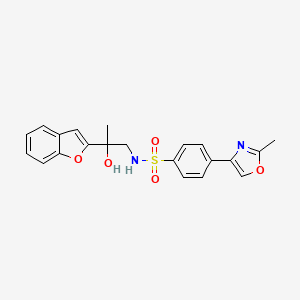
![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)
![6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2873475.png)
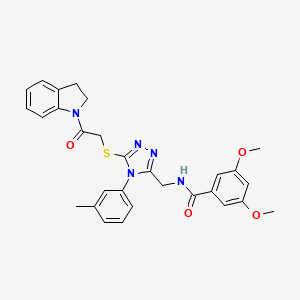
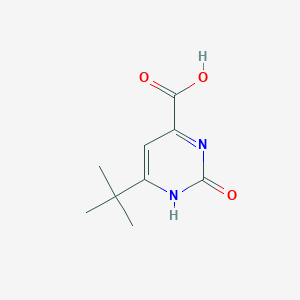
methanone](/img/structure/B2873481.png)
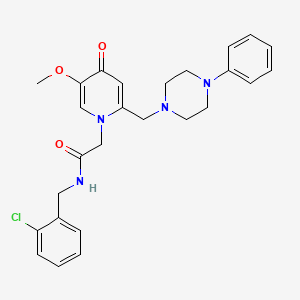
![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)
![2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2873487.png)
![(E)-4-(Dimethylamino)-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-enamide](/img/structure/B2873489.png)
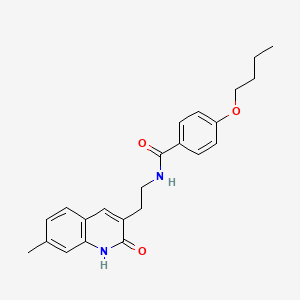
![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2873491.png)
